molecular formula C9H14Cl2N2O B1434402 (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride CAS No. 1896402-90-6

(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride

Cat. No. B1434402
M. Wt: 237.12 g/mol
InChI Key: FWJVMZBCMVTUJJ-UHFFFAOYSA-N
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Description

“(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride” is a chemical compound .


Synthesis Analysis

A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives. This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .


Molecular Structure Analysis

The molecular structure of the compound can be established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Chemical Reactions Analysis

The compound can be synthesized through a two-step synthetic protocol . The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines and 1,2-benzoxazines, closely related to the compound , are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from cyclization processes involving 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. These compounds, including oxazinium salts, serve as electrophiles in various chemical reactions, highlighting their importance in synthetic chemistry for creating chiral synthons and undergoing general reactions. The synthesis methods underscore the compound's potential for creating structurally diverse molecules with varied biological activities (Sainsbury, 1991).

Biological Activities

Compounds similar to 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride, particularly 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibit a broad spectrum of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. Such diversity in activity is attributed to structural modifications, suggesting that derivatives of the compound could be explored for similar bioactivities, offering potential for pharmaceutical development (Waisser & Kubicová, 1993).

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJVMZBCMVTUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride

CAS RN

1896402-90-6
Record name 1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Reactant of Route 2
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Reactant of Route 3
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Reactant of Route 4
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Reactant of Route 5
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Reactant of Route 6
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride

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